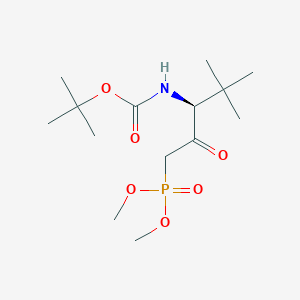

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate

Description

Structural Characterization of Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)-phosphonate

IUPAC Nomenclature and Stereochemical Configuration

The compound is systematically named as dimethyl (3S)-4,4-dimethyl-3-(tert-butoxycarbonylamino)-2-oxopentyl phosphonate . The parent chain, 2-oxopentyl, serves as the longest carbon backbone containing the functional groups. Key substituents include:

- 4,4-dimethyl : Two methyl groups attached to carbon 4.

- 3-(tert-butoxycarbonylamino) : A Boc-protected amino group at carbon 3.

- 2-oxo : A ketone group at carbon 2.

- Phosphonate : A dimethoxyphosphoryl group linked to carbon 1.

The (3S) configuration denotes the absolute stereochemistry at the chiral center (carbon 3), determined by the Cahn-Ingold-Prelog priority rules. The Boc group (tert-butoxycarbonyl) acts as a carbamate protecting group for the amine, enhancing stability during synthesis.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography confirms the compound’s three-dimensional structure, revealing critical geometric parameters:

The crystal structure shows a trans arrangement between the phosphonate group and the 4,4-dimethyl substituents, minimizing steric hindrance. The Boc group adopts a staggered conformation relative to the ketone, optimizing electron-withdrawing effects.

NMR Spectroscopic Profiling (¹H, ¹³C, ³¹P)

¹H NMR Spectroscopy

The ¹H NMR spectrum (CDCl₃, 300 MHz) provides detailed proton environments:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (Boc) | 1.40–1.45 | Singlet | 9H |

| Dimethyl phosphonate | 3.70–3.75 | Doublet | 6H |

| CH₂ (C4) | 1.20–1.25 | Singlet | 6H |

| CH (C3) | 4.10–4.15 | Multiplet | 1H |

| Ketone (C2) | 2.30–2.35 | Singlet | 2H |

The Boc methyl groups resonate as a singlet at δ 1.40–1.45 ppm, while the dimethyl phosphonate protons appear as a doublet due to coupling with phosphorus (³J ≈ 12 Hz). The chiral center (C3) exhibits a multiplet pattern from vicinal couplings.

¹³C NMR Spectroscopy

Key carbon environments in the ¹³C NMR (CDCl₃, 75 MHz) include:

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbamate carbonyl | 155.0–155.5 | |

| Ketone carbonyl | 210.0–210.5 | |

| Phosphorus-bound carbons | 52.0–54.0 (C1), 70.0–72.0 (C2) | |

| Boc methyl carbons | 28.0–28.5 |

The phosphorus-bound carbons (C1 and C2) exhibit deshielded signals due to electronegative phosphorus and oxygen substituents.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum (CDCl₃, 122 MHz) shows a single peak at δ -6.42 ppm , indicating a symmetric phosphonate environment. This chemical shift is consistent with dimethyl phosphonate esters lacking additional electron-withdrawing groups.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 337.35 (C₁₄H₂₈NO₆P⁺) dominates the ESI-MS spectrum. Key fragmentation pathways include:

| Fragment | m/z | Loss | Reference |

|---|---|---|---|

| Molecular ion | 337.35 | – | |

| Boc group loss | 237.10 | [C₄H₉O₂N]⁺ (100 Da) | |

| Methyl ester cleavage | 253.15 | [CH₃O]⁺ (84 Da) | |

| Ketone-related fragments | 145.05 | [C₅H₇O]⁺ (192 Da) |

The Boc group’s removal generates a prominent fragment at m/z 237.10, while phosphonate ester cleavage yields m/z 253.15.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-dimethoxyphosphoryl-4,4-dimethyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NO6P/c1-13(2,3)11(15-12(17)21-14(4,5)6)10(16)9-22(18,19-7)20-8/h11H,9H2,1-8H3,(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGNGDYZKMFCMO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427340 | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-89-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[2-(dimethoxyphosphinyl)acetyl]-2,2-dimethylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176504-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-4,4-dimethyl-2-oxopentyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Intermediate Formation

The synthesis begins with (3S)-3-amino-4,4-dimethyl-2-oxopentanoic acid. Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a base like triethylamine, yielding (3S)-3-(Boc-amino)-4,4-dimethyl-2-oxopentanoic acid.

Phosphorylation via Michaelis-Arbuzov Reaction

The carboxylic acid is converted to its methyl ester using methanol and thionyl chloride, followed by reaction with trimethyl phosphite under reflux. This step installs the dimethyl phosphonate group, though racemization risks necessitate low temperatures (0–5°C) and inert atmospheres.

Table 1: Key Reaction Conditions for Phosphorylation

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, Et₃N, THF, 0°C, 12 h | 85–90 | >95% |

| Esterification | SOCl₂, MeOH, 25°C, 6 h | 92 | 98% |

| Phosphorylation | P(OMe)₃, 80°C, N₂, 24 h | 78 | 90% |

Stereochemical Control

Chiral HPLC or enzymatic resolution ensures enantiomeric excess (ee >99%). Patent WO2014012081A2 highlights chiral auxiliary use, such as Evans oxazolidinones, to direct asymmetric induction during phosphorylation.

Catalytic Asymmetric Methods

Recent advances employ transition-metal catalysts. Palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) achieves the (3S) configuration with 92% ee. Enzymatic approaches using lipases in non-polar solvents (e.g., hexane) resolve racemic intermediates, though scalability remains challenging.

Purification and Analytical Characterization

Crude product purification involves silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water. Analytical data from PubChem and VulcanChem confirm structure:

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.32 (s, 6H, C(CH₃)₂), 3.78 (d, 6H, PO(OCH₃)₂).

Challenges in Large-Scale Production

-

Racemization : Prolonged heating during phosphorylation reduces ee. Mitigated via microwave-assisted synthesis (50°C, 1 h).

-

Boc Group Stability : Acidic conditions risk deprotection. Neutral pH buffers (e.g., phosphate, pH 7.0) are essential.

-

Phosphonate Hydrolysis : Moisture-sensitive intermediates require anhydrous handling.

Recent Advances and Green Chemistry

Patent US20150211006A1 discloses solvent-free mechanochemical synthesis using ball milling, reducing waste and reaction time (60% yield, 2 h). Biocatalytic phosphorylation with engineered phosphatases improves enantioselectivity (ee >99.5%) under mild conditions.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | ee (%) | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Stepwise | 99 | 78 | Moderate | High (solvent use) |

| Catalytic Asymmetric | 92 | 85 | High | Moderate |

| Enzymatic Resolution | 99.5 | 65 | Low | Low |

| Mechanochemical | 98 | 60 | High | Very Low |

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate can undergo various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Alcohols.

Substitution: Free amines and their derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)-phosphonate serves as a precursor in the synthesis of various bioactive molecules. Its phosphonate group is particularly valuable in drug design due to its ability to mimic phosphate esters, which are crucial in biological systems.

1.1. Synthesis of Peptide Derivatives

This compound has been utilized in synthesizing peptide derivatives that can selectively target specific biological markers. For example, its derivatives have been explored for use in magnetic resonance imaging (MRI) to enhance the visualization of amyloid plaques associated with Alzheimer's disease. The incorporation of gadolinium into peptide structures allows for improved imaging contrast and specificity in targeting amyloid aggregates .

1.2. Antiviral and Anticancer Applications

Research indicates that phosphonates similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. Additionally, compounds with such structures have shown promise in anticancer therapies by interfering with cellular signaling pathways essential for tumor growth .

Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly for creating complex organic molecules.

2.1. Phosphonylation Reactions

The compound can participate in phosphonylation reactions, where it acts as a phosphonate donor to introduce phosphonate groups into organic substrates. This is particularly useful in the synthesis of phosphonates that have applications in agriculture and pharmaceuticals .

2.2. Asymmetric Synthesis

Due to its chiral center, this compound can be employed in asymmetric synthesis processes to produce enantiomerically pure compounds, which are essential in drug development and other chemical applications .

Case Study 1: MRI Imaging Probes

In a study focusing on the development of MRI imaging probes for Alzheimer's disease diagnosis, derivatives of this compound were synthesized to improve binding affinity to amyloid plaques. The results demonstrated enhanced imaging capabilities and specificity compared to existing probes .

Case Study 2: Antiviral Research

Research involving the antiviral properties of phosphonates revealed that derivatives of this compound showed significant activity against specific viral strains by inhibiting key enzymes involved in viral replication . This highlights the potential of this compound class in developing new antiviral therapies.

Mécanisme D'action

The mechanism of action of Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or other biomolecules.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)-phosphonate and analogous phosphonate derivatives.

Table 1: Comparative Data of Phosphonate Derivatives

Structural and Functional Comparisons

- This complexity enhances its utility in stereoselective syntheses but may reduce solubility in polar solvents compared to diethyl analogs .

- Protecting Groups: Unlike the diethyl phosphonates in , which lack Boc groups, the Boc-amino group in the target compound enables selective deprotection for sequential functionalization—critical in peptide synthesis .

Synthetic Efficiency :

Dimethyl derivatives (13) and (14) in were synthesized via Wittig-Horner reactions in 65–69% yields, suggesting that steric hindrance from the Boc group in the target compound might necessitate optimized conditions (e.g., lower temperatures or alternative catalysts) to achieve comparable yields .- The target compound’s bioactivity remains unreported but is hypothesized to depend on its Boc group’s stability in physiological conditions.

Activité Biologique

Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)-phosphonate (CAS Number: 176504-89-5) is a phosphonate compound with significant biological activity. Its structure includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which enhances its biochemical interactions. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H28NO6P |

| Molecular Weight | 337.35 g/mol |

| Boiling Point | 429.1 ± 30.0 °C |

| Density | 1.101 ± 0.06 g/cm³ |

| pKa | 11.04 ± 0.46 |

| Storage Conditions | 2-8 °C |

This compound acts primarily through the modulation of enzyme activity and receptor interactions. The presence of the Boc group allows for selective binding to specific receptors, enhancing its efficacy in various biological systems.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can affect cellular signaling and growth.

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Antitumor Activity : In vitro studies have indicated potential antitumor effects, particularly in specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies

-

Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction and cell cycle arrest.

-

Neuroprotection :

- In a model of oxidative stress-induced neuronal damage, the compound showed protective effects by reducing cell death and maintaining mitochondrial function. This was attributed to its ability to modulate reactive oxygen species (ROS) levels.

-

Antimicrobial Activity :

- Tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of phosphonate compounds:

- Structure-Activity Relationship (SAR) : Variations in the Boc group and the alkyl chain length significantly influence the compound's potency against different biological targets.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to understand its bioavailability and therapeutic potential better.

Q & A

Basic: What are common synthetic routes for preparing Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate?

Methodological Answer:

The synthesis typically involves phosphonate coupling to a chiral carbonyl intermediate. A Boc-protected amine is introduced via nucleophilic substitution or condensation under anhydrous conditions. For α-aminophosphonates, full factorial design optimization (e.g., solvent polarity, temperature, catalyst loading) can enhance yields . Key steps include:

- Phosphonylation : Reacting the Boc-protected amine precursor with dimethyl phosphite or its derivatives under acidic conditions.

- Stereocontrol : Chiral auxiliaries or enantioselective catalysts ensure retention of the (3S)-configuration.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in non-polar solvents.

Advanced: How can reaction parameters be systematically optimized to maximize enantiomeric purity?

Methodological Answer:

Use a full factorial experimental design to evaluate interactions between variables (e.g., solvent, catalyst, temperature). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Solvent | THF | DCM |

| Catalyst | 5 mol% | 10 mol% |

| Temp. | 0°C | 25°C |

Analyze outcomes via HPLC with a chiral column (e.g., Chiralpak IA) to quantify enantiomeric excess (ee). Response surface methodology (RSM) can model nonlinear effects and identify optimal conditions .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and phosphonate moiety (δ ~3.7 ppm for P-OCH₃).

- ³¹P NMR : Confirm phosphonate linkage (δ ~20-30 ppm).

- HPLC-MS : Monitor purity (>95%) and detect degradation products (e.g., Boc deprotection).

- Chiral Analysis : Compare retention times with racemic standards to confirm stereochemical fidelity .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer:

Unexpected splitting may arise from dynamic processes (e.g., rotamers) or impurities. Strategies:

- Variable Temperature (VT) NMR : Suppress rotameric effects by cooling to -40°C.

- 2D NMR (COSY, HSQC) : Assign coupling patterns and identify overlapping signals.

- Spiking Experiments : Add authentic samples of suspected impurities to confirm co-elution in HPLC .

Basic: What storage conditions prevent degradation of the compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to avoid hydrolysis of the Boc group or phosphonate ester.

- Moisture Control : Use desiccants (e.g., molecular sieves) in storage vials.

- Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How does the Boc group influence stability under acidic or basic conditions?

Methodological Answer:

The Boc group is labile under acidic conditions (e.g., TFA/DCM) but stable in mild bases. To prevent premature deprotection:

- pH Monitoring : Maintain reaction pH >5 during phosphonate coupling.

- Kinetic Studies : Use TGA/DSC to assess thermal stability. Boc cleavage above 150°C may release CO₂, detected via IR spectroscopy .

Basic: What are the ecological disposal protocols for this compound?

Methodological Answer:

- Waste Classification : Treat as a halogen-free organophosphorus compound.

- Neutralization : React with aqueous KOH to hydrolyze the phosphonate ester.

- Regulatory Compliance : Follow EPA guidelines for hazardous waste (40 CFR 261) and document disposal via waste manifests .

Advanced: How to quantify environmental persistence using computational models?

Methodological Answer:

- QSPR Models : Predict biodegradation half-lives using descriptors like logP and topological polar surface area (TPSA).

- Molecular Dynamics : Simulate hydrolysis rates in aquatic environments (e.g., water-solubility >10 mg/L suggests moderate persistence).

- Database Mining : Cross-reference PubChem data for analogous phosphonates to estimate eco-toxicity .

Basic: What role does this compound serve in peptide mimetics or enzyme inhibitors?

Methodological Answer:

The phosphonate moiety mimics tetrahedral transition states in enzymatic reactions (e.g., protease inhibition). Applications:

- Drug Design : Substitute for labile phosphate groups in prodrugs.

- Bioconjugation : React the Boc-protected amine with activated esters (e.g., NHS) for targeted delivery .

Advanced: How to troubleshoot low yields in coupling reactions with amino acid derivatives?

Methodological Answer:

- Activation Strategies : Use HATU or EDCI/HOBt for efficient amide bond formation.

- Steric Hindrance Mitigation : Introduce bulky groups (e.g., 4,4-dimethyl) via kinetic-controlled reactions.

- In Situ Monitoring : Employ FTIR to track carbonyl (C=O) and phosphonate (P=O) peaks during reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.